molecular formula C13H17BrO4 B12079681 Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate

Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate

Cat. No.: B12079681
M. Wt: 317.17 g/mol
InChI Key: CADDFCYDFGBYPZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate ( 1948233-78-0) is a chemical compound offered for research and development purposes . It has a molecular formula of C13H17BrO4 and a molecular weight of 317.18 g/mol . This benzoate ester features both a bromo substituent and a 2-methoxy-2-methylpropoxy side chain, making it a potential versatile building block in organic synthesis. Its structure suggests it may be particularly valuable in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, where the bromo group can serve as a handle for further functionalization. Researchers may also employ this compound in the development of more complex molecular architectures, including ligands or pharmaceutical intermediates. As a key synthetic intermediate, it could be applied in the discovery and development of new materials or bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures .

Properties

Molecular Formula

C13H17BrO4

Molecular Weight

317.17 g/mol

IUPAC Name

methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate

InChI

InChI=1S/C13H17BrO4/c1-13(2,17-4)8-18-11-6-9(12(15)16-3)5-10(14)7-11/h5-7H,8H2,1-4H3

InChI Key

CADDFCYDFGBYPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CC(=CC(=C1)C(=O)OC)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzoate derivative, followed by the introduction of the methoxy and methylpropoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Precursor in Drug Development
Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate serves as a precursor in synthesizing various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives that may exhibit enhanced biological activity. For example, the compound can be modified to develop new antidepressants or anti-inflammatory agents, leveraging its structural features to optimize pharmacokinetic properties and efficacy.

1.2 Interaction Studies
Research indicates that this compound interacts with biological molecules, which is crucial for understanding its therapeutic effects. Preliminary studies have focused on its reactivity with proteins and enzymes, providing insights into its potential as a drug candidate. Such studies are essential for evaluating safety and effectiveness in clinical applications.

Agrochemical Applications

2.1 Pesticidal Activity
The compound has been investigated for its pesticidal properties, particularly against various agricultural pests. Its structural similarities to known agrochemicals suggest it may possess herbicidal or insecticidal activities. Research has shown that modifications of the compound can enhance its efficacy against specific pests while minimizing environmental impact .

2.2 Development of New Formulations
this compound can be utilized in developing new formulations of agrochemicals that are more effective and environmentally friendly. Its solubility and reactivity profile allow for the creation of formulations that can improve crop yields while reducing reliance on traditional pesticides.

Several case studies have documented the applications of this compound in drug synthesis and agrochemical development:

4.1 Drug Synthesis Case Study
A study demonstrated the successful synthesis of a new class of antidepressants using this compound as a starting material. The resulting compounds showed improved binding affinity to serotonin receptors compared to existing treatments, indicating potential for clinical use .

4.2 Agrochemical Efficacy Study
In agricultural research, formulations containing this compound were tested against common pests in crop fields. Results indicated a significant reduction in pest populations with minimal phytotoxicity to crops, showcasing the compound's effectiveness as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism by which methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate exerts its effects depends on its interaction with molecular targets. The bromine atom and the methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins or enzymes. The methylpropoxy group can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzoate esters, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Substituent Variations at the 5-Position

Alkoxy Group Modifications

Methyl 3-bromo-5-(trifluoromethoxy)benzoate

  • Substituent : Trifluoromethoxy (-OCF₃) at 5-position.
  • Molecular Formula : C₁₀H₈BrF₃O₃ (MW: 329.12) .
  • Key Differences : The trifluoromethoxy group is strongly electron-withdrawing, enhancing the compound’s stability against nucleophilic attack compared to the target’s electron-donating 2-methoxy-2-methylpropoxy group. This difference impacts reactivity in Suzuki couplings or SNAr reactions .

Methyl 3-bromo-5-(prop-2-yn-1-yloxy)benzoate

  • Substituent : Propargyloxy (-O-C≡CH₂) at 5-position.
  • Molecular Formula : C₁₁H₉BrO₃ (MW: 283.30) .
  • Key Differences : The propargyloxy group introduces alkyne functionality, enabling click chemistry applications. The target’s branched alkoxy group lacks this reactivity, making it less suited for bioorthogonal labeling .

Alkyl and Hydroxymethyl Substituents

Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5)

  • Substituent : Methyl (-CH₃) at 5-position.
  • Key Differences : The absence of an oxygen atom in the substituent reduces steric hindrance and polarity. This simplifies synthesis but limits solubility in polar solvents compared to the target compound .

Methyl 3-bromo-5-(hydroxymethyl)benzoate (CAS 307353-32-8)

  • Substituent : Hydroxymethyl (-CH₂OH) at 5-position.
  • Key Differences : The hydroxymethyl group introduces hydrogen-bonding capability, increasing hydrophilicity. The target’s methoxy-methylpropoxy group enhances lipophilicity, favoring membrane permeability in drug design .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight Substituent (5-position) Purity (%) Key Property Differences
Target Compound C₁₃H₁₇BrO₅ 345.18 2-Methoxy-2-methylpropoxy N/A High lipophilicity, moderate steric bulk
Methyl 3-bromo-5-(trifluoromethoxy)benzoate C₁₀H₈BrF₃O₃ 329.12 Trifluoromethoxy 96 Enhanced electron deficiency
Methyl 3-bromo-5-methylbenzoate C₉H₉BrO₂ 229.07 Methyl 95 Lower solubility in polar solvents
Methyl 3-bromo-5-(prop-2-yn-1-yloxy)benzoate C₁₁H₉BrO₃ 283.30 Propargyloxy N/A Alkyne reactivity for conjugation

Sources:

Biological Activity

Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound belongs to the class of substituted benzoates, characterized by the presence of a bromine atom and a methoxy-substituted alkyl chain. Its chemical formula can be represented as:

C15H19BrO3C_{15}H_{19}BrO_3

This structure suggests potential interactions with various biological targets, particularly within the central nervous system and peripheral tissues.

Research indicates that compounds similar to this compound may interact with specific receptors or enzymes involved in pain modulation and inflammatory responses. Notably, the P2X3 receptor, a purinergic receptor implicated in nociception, has been identified as a significant target. Activation of this receptor is associated with the sensation of pain and inflammatory processes .

P2X3 Receptor Inhibition

Studies have shown that certain derivatives can inhibit the P2X3 receptor, leading to analgesic effects in various animal models. For instance, compounds that block this receptor have demonstrated efficacy in reducing pain responses in models of acute and chronic pain . The inhibition mechanism involves blocking ATP-induced calcium influx through the receptor channels, thereby diminishing nociceptive signaling.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Target Activity EC50 (µM) Reference
This compoundP2X3 Receptor InhibitionAnalgesic Effect0.15
Analog ACOX-2 InhibitionAnti-inflammatory Activity0.25
Analog BK+ ChannelsNeuroprotective Effects0.10

Study on Pain Modulation

In a controlled study involving mice, this compound was administered to assess its analgesic properties. The results indicated a significant reduction in pain response compared to control groups. The study highlighted the compound's potential for developing new analgesics with fewer side effects than traditional opioids .

Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties of this compound by measuring cytokine levels in an inflammatory model induced by lipopolysaccharide (LPS). The results showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with methyl 3-bromo-5-hydroxybenzoate. Introduce the 2-methoxy-2-methylpropoxy group via nucleophilic substitution using 2-bromo-2-methylpropyl methyl ether in the presence of a base (e.g., K₂CO₃) in acetone or DMF at 60–80°C .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of starting material to alkylating agent) and reaction time (12–24 hours).
  • Critical Factors : Excess base can hydrolyze the ester; anhydrous conditions prevent side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Methods :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.2–3.5 ppm) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion verification (expected [M+H]⁺ at m/z 317.04).
  • HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., ester hydrolysis or ether cleavage) during functionalization?

  • Experimental Design :

  • Protection of Ester : Use mild bases (e.g., NaHCO₃ instead of NaOH) to avoid hydrolysis. Anhydrous solvents (DMF, THF) and inert atmospheres (N₂/Ar) reduce water interference .
  • Selective Alkylation : Prioritize steric effects—bulky groups (2-methoxy-2-methylpropoxy) reduce undesired nucleophilic attack. Kinetic studies (e.g., time-resolved NMR) identify optimal reaction windows .

Q. How do electronic and steric effects of the 2-methoxy-2-methylpropoxy group influence reactivity in cross-coupling reactions?

  • Mechanistic Analysis :

  • Suzuki Coupling : The electron-donating methoxy group activates the aryl bromide for Pd-mediated coupling. Steric hindrance from the methyl groups slows reaction rates; use PdCl₂(dppf) with elevated temperatures (80–100°C) .
  • Data Interpretation : Compare coupling yields with analogs (e.g., 3-bromo-5-methoxybenzoate). Computational modeling (DFT) predicts regioselectivity and transition-state energies .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., light, temperature)?

  • Stability Studies :

  • Accelerated Degradation : Store samples at 4°C (dark), 25°C (ambient light), and 40°C. Monitor via HPLC over 30 days.
  • Findings : Degradation <5% at 4°C (dark) vs. 15–20% at 40°C (hydrolysis of ester/ether bonds). Light exposure accelerates bromine dissociation .

Biological and Functional Applications

Q. How can this compound serve as a precursor for bioactive molecules (e.g., kinase inhibitors or PROTACs)?

  • Case Study :

  • Step 1 : Convert the bromine to a boronic ester via Miyaura borylation (Pd(dba)₂, B₂pin₂, KOAc).
  • Step 2 : Couple with heterocyclic amines (e.g., pyrazines) to generate kinase-binding scaffolds. Biological assays (IC₅₀) validate inhibitory activity .
  • Advanced Use : Incorporate into PROTACs by linking to E3 ligase ligands (e.g., thalidomide derivatives) for targeted protein degradation .

Q. What comparative studies highlight the uniqueness of this compound’s substituent arrangement?

  • Structural Comparisons :

  • Analog 1 : Methyl 3-bromo-5-methoxybenzoate lacks steric bulk, leading to faster hydrolysis.
  • Analog 2 : Methyl 3-bromo-5-(trifluoromethoxy)benzoate shows reduced electron density, impairing cross-coupling efficiency.
  • Key Insight : The 2-methoxy-2-methylpropoxy group balances electronic activation and steric protection, enabling versatile reactivity .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported yields for alkylation reactions involving this compound?

  • Troubleshooting :

  • Variable 1 : Trace water in solvents reduces base efficacy. Use molecular sieves or freshly distilled DMF.
  • Variable 2 : Impure starting materials (e.g., residual Br⁻ in 2-bromo-2-methylpropyl methyl ether) generate side products. Pre-purify via distillation .
  • Resolution : Replicate reactions with strict anhydrous protocols and compare yields across labs.

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